Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Vue d'ensemble

Description

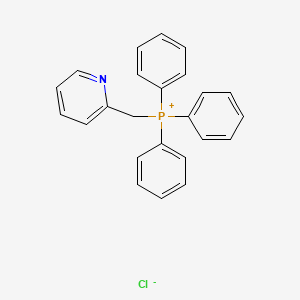

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride is a chemical compound with the molecular formula C24H21ClNP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 2-pyridinylmethyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride typically involves the reaction of triphenylphosphine with 2-pyridylmethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo redox reactions, particularly involving the phosphorus atom.

Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.

Applications De Recherche Scientifique

Organic Synthesis

Key Reagent in Carbon-Phosphorus Bond Formation

- TPP is widely utilized as a reagent in organic chemistry for the formation of carbon-phosphorus bonds. This is crucial in synthesizing organophosphorus compounds that serve various industrial and agricultural purposes, including the development of pesticides and herbicides .

Catalytic Activity

- The compound acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity. This catalytic role is particularly beneficial for optimizing synthetic processes in laboratory settings .

Biological Research

Cell Signaling and Membrane Transport Studies

- TPP is employed in biological research to investigate cell signaling pathways and membrane transport mechanisms. Its interactions with cellular membranes can provide insights into cellular processes that may lead to new therapeutic strategies .

Potential Antimicrobial and Anticancer Properties

- Research indicates that TPP exhibits potential biological activities, including antimicrobial and anticancer properties. Ongoing studies are exploring its efficacy as a therapeutic agent against various diseases.

Material Science

Development of Conductive Polymers

- TPP finds applications in the creation of advanced materials such as conductive polymers and nanocomposites. These materials are essential for electronic devices and energy storage applications .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Carbon-Phosphorus Bond Formation | Key reagent for synthesizing organophosphorus compounds |

| Catalysis | Enhances reaction rates and selectivity in organic reactions | |

| Biological Research | Cell Signaling Studies | Investigates cellular mechanisms for therapeutic strategies |

| Antimicrobial Properties | Potential use against bacteria and cancer cells | |

| Material Science | Conductive Polymers | Development of materials for electronics and energy storage |

Case Study 1: Synthesis of Organophosphorus Compounds

In a study published by Chemimpex, TPP was utilized to synthesize various organophosphorus compounds essential for agricultural applications. The effectiveness of TPP in facilitating carbon-phosphorus bond formation was highlighted, demonstrating its role as a crucial reagent in organic synthesis .

Research conducted at Sheffield Hallam University explored the biological activities of TPP, focusing on its potential antimicrobial effects. The study revealed that TPP could disrupt membrane integrity, leading to increased permeability and potential cytotoxicity against certain pathogens .

Case Study 3: Material Development

A recent publication highlighted the use of TPP in developing conductive polymers. The study demonstrated how incorporating TPP into polymer matrices enhanced electrical conductivity, making it suitable for applications in electronic devices .

Mécanisme D'action

The mechanism of action of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the phosphonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphine: A related compound where the phosphorus atom is bonded to three phenyl groups.

Tetraphenylphosphonium chloride: Another phosphonium salt with four phenyl groups attached to the phosphorus atom.

2-Pyridylmethyl chloride: A precursor used in the synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride.

Uniqueness

This compound is unique due to the presence of both the triphenylphosphonium and 2-pyridinylmethyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other phosphonium salts may not be as effective .

Activité Biologique

Overview

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride (C24H21ClNP) is a quaternary phosphonium salt characterized by its unique structure, which includes three phenyl groups and a 2-pyridinylmethyl group attached to the phosphorus atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of phosphonium compounds often involves their interaction with cellular membranes and organelles, particularly mitochondria. The triphenylphosphonium (TPP+) moiety is known for its ability to accumulate in mitochondria due to the negative membrane potential. This accumulation can influence mitochondrial function and redox signaling pathways, which are critical in cancer cell proliferation and survival .

Biological Applications

1. Antimicrobial Properties

- Research indicates that phosphonium salts exhibit significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial membranes, leading to cell death .

2. Anticancer Activity

- This compound has been studied for its potential as an anticancer agent. Its ability to target mitochondria allows it to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

3. Mitochondrial Targeting

- The compound’s design facilitates selective targeting of mitochondria, making it a promising candidate for delivering therapeutic agents directly to cancer cells. Studies have shown that TPP+ conjugates can effectively deliver antioxidants and other pharmacological agents to mitigate oxidative stress in cancer cells .

Case Studies

Case Study 1: Mitochondrial Targeting in Cancer Therapy

A study explored the use of TPP+ conjugated compounds for targeted delivery in cancer therapy. The findings indicated that these compounds could significantly enhance the accumulation of therapeutic agents within mitochondria, leading to improved efficacy in reducing tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phosphonium salts. The results demonstrated that triphenyl(2-pyridinylmethyl)-phosphonium chloride exhibited effective bactericidal activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a new class of antimicrobial agents that could address antibiotic resistance issues .

Research Findings Summary Table

Propriétés

IUPAC Name |

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNXOGIHFLDANL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453659 | |

| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38700-15-1 | |

| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.